molecular formula C25H22N2 B1682687 (3-Triphenylmethylaminomethyl)pyridine CAS No. 918311-87-2

(3-Triphenylmethylaminomethyl)pyridine

Cat. No. B1682687
M. Wt: 350.5 g/mol
InChI Key: PQFNWDHABGBCHB-UHFFFAOYSA-N
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Description

“(3-Triphenylmethylaminomethyl)pyridine”, also known as UCL 2077, is a chemical compound with the empirical formula C25H22N2 . It has a molecular weight of 350.46 . It is a benzenoid aromatic compound .


Chemical Reactions Analysis

“(3-Triphenylmethylaminomethyl)pyridine” has been reported to suppress slow afterhyperpolarization in neurons . It decreases the amplitude of erg-mediated K+ current (IK(erg)) and increases the deactivation rate of the current in pituitary GH3 cells .


Physical And Chemical Properties Analysis

“(3-Triphenylmethylaminomethyl)pyridine” is a solid substance . It is soluble in DMSO at a concentration >20 mg/ml and is insoluble in water .

Scientific Research Applications

  • Fluorescence and Photonics

    • Pyridine-end-capped triphenylamine derivatives exhibit efficient three-photon excited green fluorescence, useful in photonics and materials science (Qian & Luo, 2014).
  • Antimicrobial and Anticancer Activities

    • Diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, synthesized using triphenylphosphine, have shown significant antimicrobial and anticancer activities (Abdel-megeed et al., 2012).
  • Optical and Electronic Properties

    • Triphenylpyridine-functionalized polymers demonstrate unique photoluminescence and solvatochromic effects, relevant in material science and electronic applications (Mohamed et al., 2015).
  • Neurological Research

    • UCL-2077, a compound including triphenylmethylaminomethylpyridine, impacts ionic currents in neurons, relevant in neurological research (Hsu et al., 2020).
  • Polymer Science

    • Triphenylphosphine and pyridine play roles in the direct polycondensation of polymers, valuable in polymer research and development (Wu et al., 1982).
  • Water Treatment

    • Research on pyridine degradation in drinking water using dielectric barrier discharge systems, crucial for environmental science and water treatment technology (Li et al., 2017).
  • Photocatalysis

    • Investigations into the photocatalytic degradation of pyridine in water, important for environmental remediation and chemical engineering (Maillard-Dupuy et al., 1994).
  • Chemical Sensing

    • Novel fluorescent poly(pyridine-imide) acids show potential as “off–on” fluorescent switchers for acids, relevant in sensor technology and material science (Wang et al., 2008).

Safety And Hazards

“(3-Triphenylmethylaminomethyl)pyridine” is classified under the GHS07 hazard class . It has hazard statements H302 - H315 - H319 - H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,1,1-triphenyl-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2/c1-4-12-22(13-5-1)25(23-14-6-2-7-15-23,24-16-8-3-9-17-24)27-20-21-11-10-18-26-19-21/h1-19,27H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFNWDHABGBCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647764
Record name 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Triphenylmethylaminomethyl)pyridine

CAS RN

918311-87-2
Record name 1,1,1-Triphenyl-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Triphenylmethylaminomethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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